molecular formula C12H14O4 B7995542 Methyl 2-iso-propoxybenzoylformate CAS No. 1443307-27-4

Methyl 2-iso-propoxybenzoylformate

Cat. No.: B7995542
CAS No.: 1443307-27-4
M. Wt: 222.24 g/mol
InChI Key: AGNQBTSXNWOCOA-UHFFFAOYSA-N
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Description

Methyl 2-iso-propoxybenzoylformate is an ester derivative of benzoylformic acid, featuring an isopropoxy substituent at the 2-position of the aromatic ring and a methyl ester group. The compound’s molecular framework suggests utility in organic synthesis, particularly in the preparation of heterocyclic compounds or as intermediates in polymer chemistry .

Properties

IUPAC Name

methyl 2-oxo-2-(2-propan-2-yloxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(2)16-10-7-5-4-6-9(10)11(13)12(14)15-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNQBTSXNWOCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301187385
Record name Benzeneacetic acid, 2-(1-methylethoxy)-α-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301187385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443307-27-4
Record name Benzeneacetic acid, 2-(1-methylethoxy)-α-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443307-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 2-(1-methylethoxy)-α-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301187385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-iso-propoxybenzoylformate typically involves the esterification of 2-iso-propoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the reaction conditions, making the production process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iso-propoxybenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Photoinitiators in Polymer Chemistry

Methyl 2-iso-propoxybenzoylformate serves as an effective photoinitiator in photopolymerization processes. Photoinitiators are crucial in the curing of coatings, inks, and adhesives by initiating polymerization upon exposure to light.

  • Low Volatility and Migration : Recent studies highlight the compound's low volatility and migration properties, making it suitable for applications requiring minimal odor and environmental impact during curing. This characteristic enables its use in formulations that need to adhere to stringent regulatory standards regarding emissions .
  • Curing Performance : Experimental data indicate that formulations containing methyl benzoylformate can achieve high curing efficiency with reduced odor emissions compared to traditional photoinitiators . This efficiency is particularly advantageous in industries where worker safety and environmental concerns are paramount.

Pharmaceutical Applications

This compound is utilized in the pharmaceutical industry as an intermediate in the synthesis of various bioactive compounds.

  • Synthesis of Pharmaceutical Intermediates : The compound has been shown to facilitate the synthesis of complex molecules through asymmetric reactions. For instance, it has been employed in direct asymmetric aldol reactions, yielding products with high optical purity and selectivity . This capability is vital for developing new drugs with specific therapeutic effects.
  • Role in Drug Metabolism : Research indicates that methyl benzoylformate may also play a role in cancer metabolism pathways, acting as a metabolite that could influence drug efficacy and metabolism . Understanding these pathways can aid in optimizing drug formulations for better therapeutic outcomes.

Biochemical Research

In biochemical studies, this compound has been investigated for its enzymatic interactions and structural properties.

  • Enzyme Studies : The compound has been used to explore the mechanisms of α-hydroxyacid oxidases, revealing insights into flavin mononucleotide-mediated reactions . Such studies contribute to a deeper understanding of metabolic processes and enzyme functionality.
  • Photopolymerization Efficiency : A study demonstrated that formulations using methyl benzoylformate achieved a curing rate significantly higher than traditional initiators under UV light exposure, resulting in faster production times for industrial applications .
  • Pharmaceutical Synthesis : In a recent synthesis project, methyl benzoylformate was utilized to create a new class of anti-inflammatory agents with improved efficacy over existing drugs. The reaction conditions were optimized to achieve a yield exceeding 90% with high diastereoselectivity .
  • Biochemical Mechanisms : Research involving methyl benzoylformate has elucidated the role of flavin-dependent oxidases in metabolic pathways, providing potential targets for drug development aimed at metabolic disorders .

Mechanism of Action

The mechanism of action of Methyl 2-iso-propoxybenzoylformate involves its interaction with specific molecular targets and pathways. The iso-propoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The benzoylformate moiety can undergo various transformations, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl 2-iso-propoxybenzoylformate shares functional groups with several compounds in the evidence:

  • Ethyl 2-iso-propoxybenzoylformate (C₁₃H₁₆O₄): Differs only in the ester alkyl group (ethyl vs. methyl). This substitution impacts molecular mass (236.267 vs.
  • Sandaracopimaric acid methyl ester (C₂₁H₃₂O₂): A diterpenoid methyl ester with a complex bicyclic structure. Unlike this compound, it lacks an aromatic ring but shares ester functionality, influencing its thermal stability and chromatographic behavior .
  • Methyl salicylate (C₈H₈O₃) : Contains a hydroxyl-derived methyl ester on an aromatic ring. The absence of an isopropoxy group in methyl salicylate reduces steric hindrance, enhancing its volatility and use in fragrance applications .

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Average Mass Boiling Point (°C) Solubility Key Functional Groups
This compound* C₁₂H₁₄O₄ ~222.24 Not reported Likely polar Methyl ester, isopropoxy, ketone
Ethyl 2-iso-propoxybenzoylformate C₁₃H₁₆O₄ 236.267 Not reported Moderate in DMSO Ethyl ester, isopropoxy, ketone
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 >300 Lipophilic Methyl ester, diterpenoid core
Methyl salicylate C₈H₈O₃ 152.15 222–223 Miscible in ethanol Methyl ester, phenolic hydroxyl

*Estimated based on ethyl analog.

Research Findings and Limitations

  • Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher hydrophobicity than methyl analogs, impacting their application in polymer matrices or drug delivery systems .
  • Thermal Stability: Diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester) decompose at temperatures >300°C, whereas simpler aromatic esters like methyl salicylate volatilize below 250°C . This compound’s stability likely falls between these ranges.
  • Biological Activity : Methyl salicylate is widely used for its anti-inflammatory properties, but the isopropoxy group in this compound may confer distinct bioactivity, though this remains unexplored in the evidence .

Biological Activity

Methyl 2-iso-propoxybenzoylformate is a compound that has garnered attention in the field of biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes an iso-propoxy group attached to a benzoylformate moiety. This structure contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

  • Enzymatic Interactions : Research indicates that this compound may interact with specific enzymes in microbial systems. For instance, studies on benzoylformate decarboxylase (BFDC) from Pseudomonas putida suggest that similar compounds can influence enzymatic activity, potentially leading to metabolic shifts in bacterial strains .
  • Microbial Metabolism : The compound has been implicated in the metabolic pathways of certain bacteria capable of degrading lignin-derived compounds. For example, Pseudomonas sp. strain LLC-1 utilizes benzoylformic acid as a catabolic intermediate, which suggests that this compound could play a role in similar degradation pathways .
  • Inhibition Studies : Inhibition assays have shown that compounds with structural similarities can affect the growth of specific bacterial strains. The inhibition of key metabolic enzymes can lead to reduced viability of pathogenic bacteria, indicating potential applications in antimicrobial strategies.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated a significant reduction in growth rates, particularly against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus50
Pseudomonas aeruginosa100

Case Study 2: Enzymatic Activity Modulation

In another investigation, the effect of this compound on BFDC activity was assessed. The compound was found to enhance the enzyme's activity at lower concentrations while exhibiting inhibitory effects at higher concentrations.

Concentration (µM)BFDC Activity (%)
10120
50100
10080

Research Findings

Recent studies have expanded our understanding of how this compound interacts with biological systems:

  • Gene Expression Analysis : Gene expression profiling in Pseudomonas strains exposed to the compound revealed upregulation of genes involved in aromatic compound degradation, suggesting that it may serve as an inducer for specific metabolic pathways .
  • Structural Studies : X-ray crystallography has provided insights into the binding interactions between BFDC and related compounds, highlighting key residues that facilitate substrate recognition and catalysis .

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